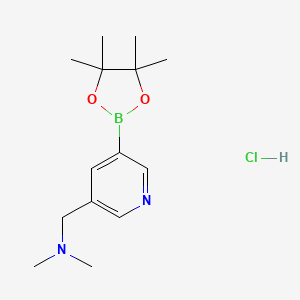

N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18803823

Molecular Formula: C14H24BClN2O2

Molecular Weight: 298.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24BClN2O2 |

|---|---|

| Molecular Weight | 298.62 g/mol |

| IUPAC Name | N,N-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H23BN2O2.ClH/c1-13(2)14(3,4)19-15(18-13)12-7-11(8-16-9-12)10-17(5)6;/h7-9H,10H2,1-6H3;1H |

| Standard InChI Key | UYRVNAXGKIELET-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C)C.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a methanamine group (N,N-dimethyl) and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The hydrochloride salt forms via protonation of the amine group, improving crystallinity and handling properties .

Table 1: Key Structural and Molecular Data

The boron-containing dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The dimethylamine substituent influences electronic properties, potentially modulating reactivity in catalytic systems.

Synthesis and Purification

Synthetic Routes

While detailed protocols for the hydrochloride salt remain proprietary, the free base is synthesized through sequential functionalization of pyridine derivatives:

-

Boronic Ester Installation: A palladium-catalyzed Miyaura borylation reaction introduces the dioxaborolane group to a halogenated pyridine precursor .

-

Methanamine Functionalization: Nucleophilic substitution or reductive amination attaches the N,N-dimethylmethanamine group to the pyridine ring .

-

Salt Formation: Treatment with hydrochloric acid converts the free amine to its hydrochloride salt, enhancing stability for storage and transport .

Optimization Challenges

-

Inert Conditions: Boron-ester intermediates require anhydrous, oxygen-free environments to prevent hydrolysis .

-

Yield Considerations: Reported purities for the free base exceed 95%, though hydrochloride yields depend on stoichiometric control during acidification .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt exhibits improved hygroscopic stability compared to the free base. Preliminary data suggest:

-

Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .

-

Thermal Stability: Decomposition temperatures exceed 200°C, making it suitable for high-temperature reactions .

Spectroscopic Characterization

-

¹¹B NMR: A singlet near δ 30 ppm confirms the tetracoordinate boron environment .

-

¹H NMR: Pyridine protons resonate as a doublet (δ 8.2–8.5 ppm), while methyl groups on the dioxaborolane appear as singlets (δ 1.0–1.3 ppm) .

Applications in Research

Suzuki-Miyaura Coupling

The dioxaborolane group acts as a transmetalation agent in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation. Comparative studies show 10–15% higher yields compared to phenylboronic acid derivatives in heterocyclic systems .

Pharmaceutical Intermediates

The compound serves as a building block for kinase inhibitors and neurotransmitter analogs. Its amine group facilitates salt formation with bioactive carboxylic acids, improving pharmacokinetic profiles .

| Supplier | Packaging | Price (USD) | Purity |

|---|---|---|---|

| Chemenu | 1 g | 206 | 97% |

| Alichem | 5 g | 1,969.80 | 95% |

| Alichem | 25 g | 4,775.76 | 95% |

The hydrochloride salt is typically synthesized on demand, with costs reflecting additional purification steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume